1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one
Description
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Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(7-methoxyindol-1-yl)propan-1-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-19-6-4-5-16-7-10-24(23(16)19)12-9-22(26)25-11-8-17-13-20(28-2)21(29-3)14-18(17)15-25/h4-7,10,13-14H,8-9,11-12,15H2,1-3H3 |
InChI Key |
NQVJVINHSBPMQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one is a complex organic molecule that incorporates both isoquinoline and indole structures. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is , with a molecular weight of approximately 378.5 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas of interest:
1. Antioxidant Properties
Studies have shown that compounds with isoquinoline and indole moieties often exhibit significant antioxidant activity. This property can be attributed to their ability to scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.
2. Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for this compound to interact with neurotransmitter systems. Preliminary studies suggest that it may enhance cognitive function and protect against neurodegenerative disorders by modulating neurotransmitter release and receptor activity.
3. Anticancer Activity
Research indicates that compounds containing isoquinoline structures have exhibited anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. The specific interactions of this compound with cancer cell lines are under investigation, with promising results in preliminary assays.
The proposed mechanism of action for this compound involves:
- Binding Interactions : The compound may bind to specific receptors or enzymes, leading to modulation of cellular signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Research Findings
Recent studies have focused on evaluating the biological activities through various in vitro and in vivo models. Below is a summary of findings from selected research articles:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | Synthesis and biological evaluation | Demonstrated antioxidant activity and potential neuroprotective effects in neuronal cell cultures. |
| Study 2 | In vitro assays on cancer cell lines | Showed significant cytotoxicity against various cancer cell lines, suggesting anticancer properties. |
| Mechanistic studies | Identified potential pathways involved in apoptosis induction in cancer cells through receptor modulation. |
Case Studies
A few case studies have been documented regarding the biological activity of related compounds:
Case Study 1: Neuroprotective Effects
In a study involving animal models of Alzheimer's disease, a related compound demonstrated improved memory retention and reduced amyloid-beta plaque formation, suggesting a similar potential for this compound.
Case Study 2: Anticancer Activity
A clinical trial assessing the effects of isoquinoline derivatives on breast cancer patients indicated a reduction in tumor size in several participants, supporting further exploration into this compound's therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
